molecular formula C15H11NO2 B1595826 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one CAS No. 20434-92-8

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one

Cat. No.: B1595826
CAS No.: 20434-92-8
M. Wt: 237.25 g/mol
InChI Key: PAXSRTRJTOGLAV-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one typically involves the condensation of 4-hydroxybenzaldehyde with isoquinoline derivatives under specific reaction conditions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of 4-hydroxybenzaldehyde and isoquinoline derivatives.

    Reaction Setup: Utilizing reactors with precise temperature and pressure control.

    Catalysis: Employing acid catalysts to facilitate the condensation reaction.

    Purification: Using techniques such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or hydroxyquinones.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of halogenated phenylisoquinolines.

Scientific Research Applications

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the isoquinoline core can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylisoquinolin-1(2H)-one: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

    4-Hydroxyisoquinolin-1(2H)-one: Hydroxy group is attached to the isoquinoline ring, altering its electronic properties and reactivity.

Uniqueness

2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one is unique due to the presence of the hydroxyphenyl group, which enhances its ability to participate in hydrogen bonding and electrophilic aromatic substitution reactions. This structural feature also contributes to its potential biological activities and applications in various fields.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15(18)16-14/h1-9,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXSRTRJTOGLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20434-92-8
Record name NSC341341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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